4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol
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Overview
Description
4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol is a synthetic derivative of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and deprotection steps. Common reagents used in these reactions include isopropylidene acetone, benzyl chloride, and triphenylmethyl chloride. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or triphenylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of phenylmethyl or triphenylmethyl groups with other functional groups.
Scientific Research Applications
4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to inositol metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes involved in inositol metabolism or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5-O-Isopropylidene-2,3,6-tris-O-(phenylmethyl)-DL-myo-Inositol
- 4,5-O-Isopropylidene-1,2,3,6-tetra-O-(phenylmethyl)-DL-myo-Inositol
- 1,2,3,4,5,6-Hexa-O-(phenylmethyl)-DL-myo-Inositol
Uniqueness
4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol is unique due to its specific combination of protective groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aR,4R,5R,6R,7S,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3/t35-,36-,37-,38+,39-,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBXLVXNSFJDK-DBQINKLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)[C@H]([C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857894 |
Source
|
Record name | (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114218-25-6 |
Source
|
Record name | (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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